molecular formula C24H24N6O B2740148 N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide CAS No. 1251542-88-7

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide

Cat. No. B2740148
CAS RN: 1251542-88-7
M. Wt: 412.497
InChI Key: QDJGAYMHWIYFFE-UHFFFAOYSA-N
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Description

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C24H24N6O and its molecular weight is 412.497. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, similar in structure to the compound , have shown significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents, particularly in inhibiting in vivo angiogenesis and exerting cytotoxic effects (Kambappa et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds include structures similar to the one , indicating their potential application in developing new antimicrobial agents (Rathod & Solanki, 2018).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidines derivatives, with structures related to N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide, have been investigated for their anticancer and anti-5-lipoxygenase agents. These compounds have shown potential as anticancer drugs due to their cytotoxic activities (Rahmouni et al., 2016).

Anti-Proliferative Activity

A study synthesized a compound structurally similar to the one , which was evaluated for its anti-proliferative activity on A375 cells. The study indicated a notable inhibition rate, suggesting its application in cancer research (Zhou et al., 2021).

Corrosion Inhibition

3-amino alkylated indoles, closely related in structure to the target compound, have been explored as corrosion inhibitors for mild steel. These compounds, including those with pyrrolidine substituents, showed high inhibition efficiency, suggesting potential applications in corrosion prevention (Verma et al., 2016).

Fluorescence Binding Studies

Studies involving p-hydroxycinnamic acid amides, which share structural motifs with the compound , have been conducted to understand their binding interactions with bovine serum albumin (BSA). These findings are relevant for understanding the bioavailability and pharmacokinetics of similar compounds (Meng et al., 2012).

Structural and Electronic Studies

The structural and electronic properties of pyrimidine derivatives have been extensively studied, providing insights into their potential pharmaceutical applications. These studies include analysis of different ring conformations and electronic structures, which are relevant for compounds like this compound (Acosta et al., 2013).

properties

IUPAC Name

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-16-14-22(29-24(26-16)30-12-4-5-13-30)27-17-8-10-18(11-9-17)28-23(31)20-15-25-21-7-3-2-6-19(20)21/h2-3,6-11,14-15,25H,4-5,12-13H2,1H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJGAYMHWIYFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.